CID 23615111

Description

CID 23615111 (exact chemical name unspecified in available evidence) is a compound cataloged in PubChem, a critical resource for chemical and bioactivity data. For instance, highlights the use of CID identifiers in chromatographic and mass spectral analyses, which are typical for characterizing organic compounds . Similarly, emphasizes structural comparisons of substrates and inhibitors using PubChem CIDs, underscoring the importance of such identifiers in biochemical research .

Properties

Molecular Formula |

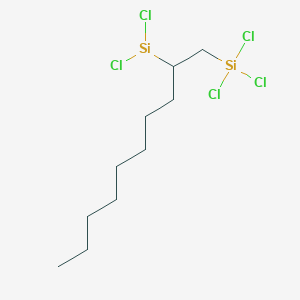

C10H20Cl5Si2 |

|---|---|

Molecular Weight |

373.7 g/mol |

InChI |

InChI=1S/C10H20Cl5Si2/c1-2-3-4-5-6-7-8-10(16(11)12)9-17(13,14)15/h10H,2-9H2,1H3 |

InChI Key |

PJVGFXIZCVYGNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C[Si](Cl)(Cl)Cl)[Si](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRICHLORO[2-(DICHLOROSILYL)DECYL]SILANE typically involves the reaction of decyltrichlorosilane with dichlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows: [ \text{Decyltrichlorosilane} + \text{Dichlorosilane} \rightarrow \text{TRICHLORO[2-(DICHLOROSILYL)DECYL]SILANE} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: TRICHLORO[2-(DICHLOROSILYL)DECYL]SILANE undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Substitution: Can undergo nucleophilic substitution reactions with reagents like alcohols and amines.

Reduction: Can be reduced to form corresponding silanes.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Alcohols, amines, and other nucleophiles under mild to moderate conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products:

Hydrolysis: Silanols and hydrochloric acid.

Substitution: Alkoxysilanes or aminosilanes.

Reduction: Silanes.

Scientific Research Applications

TRICHLORO[2-(DICHLOROSILYL)DECYL]SILANE has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

Biology: Employed in the modification of surfaces for biological assays and studies.

Medicine: Investigated for potential use in drug delivery systems and biomedical devices.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of TRICHLORO[2-(DICHLOROSILYL)DECYL]SILANE involves its reactivity with nucleophiles, leading to the formation of stable silicon-oxygen or silicon-nitrogen bonds. The molecular targets include hydroxyl and amino groups on substrates, facilitating the formation of siloxane or silazane linkages. These reactions are crucial for its applications in surface modification and material synthesis.

Comparison with Similar Compounds

Structural Analogues

The evidence provides examples of structural analogues for other CIDs, which can serve as a template for comparing CID 23615111. For example:

Table 1: Structural Comparison of this compound and Analogues

Key Observations :

- Structural complexity and functional groups (e.g., hydroxyl, ester) influence bioactivity and solubility. For example, betulin derivatives show enhanced pharmacological properties compared to their parent compound due to added functionalization .

- Oscillatoxin derivatives, like CID 101283546, exhibit toxicity linked to their epoxide and ester moieties, a pattern that may extend to this compound if structurally related .

Functional and Pharmacological Comparisons

Table 2: Functional Properties and Bioactivity

Key Observations :

- LogP values (lipophilicity) and solubility are critical determinants of bioavailability.

- Functional similarities (e.g., enzyme inhibition) may link this compound to compounds like ginkgolic acid, which targets 5-HT receptors .

Key Observations :

- Advanced techniques like GC-MS and NMR are standard for verifying CID structures, as noted in and .

- Synthetic routes for analogues (e.g., amide coupling) highlight the need for optimizing reaction conditions to improve yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.